molecular formula C18H19NO5 B2900709 Methyl 4-((2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)carbamoyl)benzoate CAS No. 1396707-85-9

Methyl 4-((2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)carbamoyl)benzoate

Cat. No.: B2900709
CAS No.: 1396707-85-9
M. Wt: 329.352
InChI Key: BYMNLEHFUGHGMT-UHFFFAOYSA-N
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Description

Methyl 4-((2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)carbamoyl)benzoate is a synthetic organic compound featuring a methyl benzoate core substituted at the 4-position with a carbamoyl group. The carbamoyl moiety is further modified with a 2-hydroxyethyl chain bearing cyclopropyl and furan-2-yl substituents (Figure 1).

Properties

IUPAC Name

methyl 4-[[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-23-17(21)13-6-4-12(5-7-13)16(20)19-11-18(22,14-8-9-14)15-3-2-10-24-15/h2-7,10,14,22H,8-9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMNLEHFUGHGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-((2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)carbamoyl)benzoate can be contextualized by comparing it to three methyl benzoate derivatives reported in supplementary materials () and contrasting it with pesticidal benzoate esters ().

Structural Analogs from Supplementary Materials

Three methyl benzoate derivatives with pyrazole-based substituents were analyzed (Table 1). While these compounds share the methyl benzoate core and furan-2-yl group with the target compound, critical differences arise in their central scaffolds and substituents:

Compound Name Molecular Weight (HRMS) Core Structure Key Substituents Purity
Methyl 4-(4-benzyl-5-(furan-2-yl)-1H-pyrazol-3-yl)benzoate (1) 359.1388 Pyrazole Benzyl, furan-2-yl >98%
Methyl 4-(5-(furan-2-yl)-4-(4-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzoate (2) 427.1263 Pyrazole Trifluoromethyl benzyl, furan-2-yl >96%
Methyl 4-(5-(furan-2-yl)-4-(3-phenylpropyl)-1H-pyrazol-3-yl)benzoate (3) Not reported Pyrazole Phenylpropyl, furan-2-yl Not reported
This compound (Target Compound) Not reported Carbamoyl Cyclopropyl, hydroxyethyl, furan-2-yl Not reported

Key Observations:

  • Substituents: The cyclopropyl and hydroxyethyl groups in the target compound introduce steric constraints and polarity absent in analogs 1–3, which feature lipophilic benzyl or trifluoromethyl benzyl groups.
  • Molecular Weight: Analogs 1 and 2 have lower molecular weights (359–427 Da) compared to the target compound (estimated ~350–400 Da based on structure), suggesting differences in solubility and bioavailability.

Contrast with Pesticidal Benzoate Esters

Pesticidal compounds like triflusulfuron methyl ester and metsulfuron methyl ester () share the methyl benzoate motif but diverge significantly in functional groups. These compounds incorporate sulfonylurea and triazine moieties critical for herbicidal activity, unlike the carbamoyl and hydroxyethyl groups in the target compound. agrochemicals).

Preparation Methods

Cyclopropanation and Alcohol Formation

The amine intermediate is synthesized through a multi-step sequence starting with furan-2-carbaldehyde:

  • Grignard Addition : Furan-2-carbaldehyde reacts with cyclopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C to form 2-cyclopropyl-2-(furan-2-yl)ethanol.
  • Oxidation : The secondary alcohol is oxidized to 2-cyclopropyl-2-(furan-2-yl)ketone using pyridinium chlorochromate (PCC) in dichloromethane.
  • Reductive Amination : The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, yielding the target amine.

Table 1: Optimization of Reductive Amination

Condition Solvent Temperature (°C) Yield (%)
NaBH3CN Methanol 25 62
NaBH(OAc)3 THF 0 78
H2 (Pd/C) Ethanol 50 45

Alternative Route: Epoxide Ring-Opening

An epoxide intermediate, synthesized via epoxidation of 2-cyclopropyl-2-(furan-2-yl)ethylene, is reacted with aqueous ammonia to yield the vicinal diol amine. This method, however, results in lower regioselectivity (∼55% yield).

Preparation of Methyl 4-(Chlorocarbonyl)benzoate

Carboxylic Acid Activation

Methyl 4-carboxybenzoate, synthesized via esterification of terephthalic acid with methanol, is treated with thionyl chloride (SOCl2) in dichloromethane at reflux. This generates the highly reactive acid chloride, methyl 4-(chlorocarbonyl)benzoate, in near-quantitative yield.

Key Reaction Parameters :

  • Solvent : Anhydrous dichloromethane
  • Catalyst : Dimethylformamide (0.1 equiv)
  • Temperature : 40–50°C
  • Yield : 98%

Coupling of Intermediates

Nucleophilic Acyl Substitution

The amine reacts with methyl 4-(chlorocarbonyl)benzoate in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions.

$$
\text{Amine} + \text{Methyl 4-(chlorocarbonyl)benzoate} \xrightarrow{\text{TEA, CH2Cl2}} \text{Target Compound} + \text{HCl}
$$

Table 2: Solvent Screening for Coupling

Solvent Reaction Time (h) Yield (%)
Dichloromethane 4 85
Tetrahydrofuran 6 72
N,N-Dimethylformamide 2 88

Alternative Coupling Agents

Carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) offer comparable yields (∼87%) but require stringent moisture control.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v). The final compound exhibits:

  • Melting Point : 132–134°C
  • 1H NMR (400 MHz, CDCl3): δ 8.05 (d, 2H), 7.45 (d, 2H), 6.55 (m, 2H), 4.15 (s, 1H), 3.90 (s, 3H), 2.95 (m, 1H), 1.25 (m, 4H).

Spectroscopic Validation

  • IR (KBr) : 3340 cm⁻¹ (N–H), 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide).
  • MS (ESI+) : m/z 357.38 [M+H]+.

Industrial-Scale Considerations

Batch Reactor Optimization

Large-scale synthesis employs jacketed reactors with:

  • Temperature Control : ±2°C precision
  • Mixing Efficiency : 500–700 rpm
  • Catalyst Recovery : Recyclable triethylamine hydrochloride

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing high-purity Methyl 4-((2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)carbamoyl)benzoate?

  • Methodological Answer : The synthesis involves multi-step reactions, including carbamoylation and esterification. Key steps include:

  • Condensation of furan-2-yl derivatives with cyclopropyl groups under controlled pH (6.5–7.5) and temperature (40–60°C) to minimize side reactions .
  • Use of coupling agents like EDC/HOBt for carbamoyl bond formation, with DMF or THF as solvents .
  • Final purification via column chromatography or preparative HPLC to achieve >95% purity .
    • Critical Factors : Solvent choice, reaction time, and temperature significantly impact yield and purity. Continuous flow reactors can enhance scalability .

Q. How can researchers determine the molecular weight and structural conformation of this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF for exact molecular weight confirmation .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve the furan, cyclopropyl, and carbamoyl groups. 2D NMR (COSY, HSQC) aids in stereochemical assignment .
  • X-ray Crystallography : Single-crystal analysis provides precise bond lengths and angles. SHELX software (e.g., SHELXL) is used for refinement .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with IC₅₀ calculations .
  • Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) for bacterial/fungal strains, focusing on MIC values .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., fluorescence polarization) to study interactions with targets like kinases or proteases .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 10), and oxidative (H₂O₂) conditions at 25–60°C. Monitor degradation via HPLC .
  • Kinetic Analysis : Arrhenius plots to predict shelf life and identify degradation pathways .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL to refine X-ray data, focusing on the hydroxyethyl group’s chiral center. Anomalous dispersion (e.g., Cu-Kα radiation) enhances resolution .
  • Density Functional Theory (DFT) : Compare experimental and computed (B3LYP/6-311+G(d,p)) bond angles to validate stereochemical assignments .

Q. What strategies address contradictions in reported biological activity across different assays?

  • Methodological Answer :

  • Orthogonal Assays : Validate cytotoxicity results using both MTT and clonogenic assays to rule out false positives .
  • Target-Specific Profiling : Use CRISPR-engineered cell lines to confirm on-target effects versus off-target toxicity .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for assay conditions (e.g., serum concentration) .

Q. How can reaction mechanisms for carbamoyl group formation be elucidated?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Replace protons with deuterium at reactive sites to identify rate-determining steps .
  • Computational Modeling : Gaussian or ORCA software to simulate transition states and activation energies for carbamoylation steps .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to purified receptors .
  • Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution for mechanistic insights .
  • Fluorescent Probes : Use Alexa Fluor-488 conjugates (e.g., MRS5346) for real-time tracking in cellular assays .

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